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Compound of Interest

Compound Name: Cbz-NH-peg1-CH2CH2cooh

Cat. No.: B8096331

An In-depth Technical Guide to Cbz-NH-PEG1-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chbz-NH-PEG1-CH2CH2COOH, systematically named 3-(2-
{[(benzyloxy)carbonyllamino}ethoxy)propanoic acid, is a heterobifunctional linker molecule
widely utilized in the fields of bioconjugation, pharmaceutical sciences, and materials science.
Its structure incorporates a terminal carboxylic acid, a single polyethylene glycol (PEG) unit to
enhance hydrophilicity, and an amine group protected by a carboxybenzyl (Cbz) group.

This guide provides a comprehensive overview of its chemical properties, reactivity, and
common experimental protocols for its application, particularly as a linker in the synthesis of
Proteolysis Targeting Chimeras (PROTACS).[1]

Chemical & Physical Properties

The fundamental properties of Cbz-NH-PEG1-CH2CH2COOH are summarized below. These
characteristics are essential for designing synthetic routes, purification procedures, and
formulation strategies.

Table 1: General Chemical Properties
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Property

Value Source

Systematic Name

3-(2-
{[(benzyloxy)carbonylJamino}et

hoxy)propanoic acid

CAS Number 1205751-19-4 [2]
Molecular Formula C13H17NOs [2]
Molecular Weight 267.28 g/mol

Purity >98%

Table 2: Physical & Handling Properties

Property Value Source
Physical Form Solid

Storage Temperature 4°C

Solubility Soluble in DMSO [1]
Stability Stable under recommended

storage conditions.

Table 3: S | Identifi

Type Identifier Source
1S/C13H17NO5/c15-12(16)6-
inchi 8-18-9-7-14-13(17)19-10-11-4-
n
2-1-3-5-11/h1-5H,6-10H2,
(H,14,17)(H,15,16)
CRNWVZCUBIJZEC-
InChl Key
UHFFFAOYSA-N
0=C(O)CCOCCOCCNC(=0)O
SMILES

CC1=CcC=CcC=C1
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Core Reactivity and Applications

The utility of Cbz-NH-PEG1-CH2CH2COOH stems from its bifunctional nature. The terminal
carboxylic acid and the Cbz-protected amine can be addressed with orthogonal chemistries,
allowing for the sequential conjugation of two different molecules.

o Carboxylic Acid Moiety (-COOH): This functional group is readily activated for coupling with
primary or secondary amines to form stable amide bonds.

e Cbz-Protected Amine (Cbz-NH-): The carboxybenzyl (Cbz or Z) group is a robust protecting
group for amines. It is stable under a variety of reaction conditions but can be selectively
removed, most commonly via catalytic hydrogenolysis, to liberate the free amine for
subsequent reactions.[3]

This dual reactivity makes the molecule an ideal PEG-based linker for constructing PROTACS,
where it can be used to connect a ligand for an E3 ubiquitin ligase to a ligand for a target
protein.[1]

Experimental Protocols

The following sections provide detailed methodologies for the two primary transformations
involving this linker: activation of the carboxylic acid and deprotection of the amine.

Protocol 1: Carboxylic Acid Activation and Amine
Coupling via EDC/NHS Chemistry

This two-step, one-pot reaction is a versatile method for conjugating the linker's carboxylic acid
to an amine-containing molecule (e.g., a protein, peptide, or small molecule warhead). The
process first involves the activation of the carboxyl group with 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-
stable NHS ester, which then efficiently reacts with a primary amine.[4][5]

Materials:
e Cbz-NH-PEG1-CH2CH2COOH

e Amine-containing molecule of interest (Molecule-NHz)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
N-hydroxysuccinimide (NHS) or sulfo-NHS for aqueous applications
Anhydrous, amine-free solvent (e.g., DMF, DMSO, or DCM)[6]
Activation Buffer (for aqueous reactions): 0.1 M MES, pH 5.5-6.0[4][7]

Coupling Buffer (for aqueous reactions): PBS, pH 7.2-7.5[4][7]

Procedure (Organic Solvent):

Dissolution: Dissolve Cbz-NH-PEG1-CH2CH2COOH (1.0 equivalent) in anhydrous DMF or
DCM.

Activator Addition: Add NHS (1.2-2.0 equivalents) and EDC (1.5-2.0 equivalents) to the
solution.[4][6]

Activation: Stir the mixture at room temperature for 15-30 minutes to form the NHS ester.[4]

[6]

Conjugation: Add the amine-containing molecule (1.0-1.5 equivalents) to the activated linker
solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.5
equivalents).[6]

Reaction: Stir the reaction mixture at room temperature for 2 hours to overnight. Monitor
progress by TLC or LC-MS.

Work-up and Purification: Upon completion, quench the reaction if necessary, dilute with an
appropriate solvent, wash with aqueous solutions to remove excess reagents, and purify the
final conjugate product, typically by flash column chromatography.

Procedure (Aqueous Buffer - for Bioconjugation):

» Reagent Preparation: Equilibrate all reagents to room temperature. Prepare a stock solution

of the linker in DMF or DMSO. Prepare the amine-containing molecule (e.g., protein) in
Coupling Buffer (PBS, pH 7.4).[4]
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e Activation: In a separate reaction, dissolve the linker in Activation Buffer (MES, pH 6.0). Add
EDC (2-5 fold molar excess) and NHS (1.2-2 fold molar excess relative to the linker).
Incubate for 15-30 minutes at room temperature.[4]

o Conjugation: Add the activated linker solution to the protein solution. The optimal molar
excess of linker to protein (commonly 1.5 to 20-fold) should be determined empirically.[4][5]

e Reaction: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

» Quenching: Quench the reaction by adding hydroxylamine or another amine-containing
buffer to hydrolyze unreacted NHS esters.[6][8]

 Purification: Remove excess reagents and byproducts using dialysis or a desalting column.

[71L8]

Protocol 2: Cbz Group Deprotection via Catalytic
Hydrogenolysis

This is the most common and mildest method for removing the Cbz protecting group to yield
the free amine.[3] It involves the cleavage of the benzyl C-O bond using hydrogen gas in the
presence of a palladium catalyst.[3]

Materials:

Cbz-protected compound

Palladium on carbon (Pd/C), typically 5-10% w/w

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, THF)[3]

Hydrogen (Hz2) source (balloon or hydrogenation apparatus)

Inert filtration aid (e.g., Celite)
Procedure:

» Dissolution: Dissolve the Chz-protected compound (1.0 equivalent) in a suitable solvent like
methanol or ethanol.
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o Catalyst Addition: Carefully add 5-10 mol% of Pd/C catalyst to the solution under an inert
atmosphere (e.g., Nitrogen or Argon).

» Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask or place the
vessel in a hydrogenation apparatus. Evacuate and purge the flask with hydrogen several
times.

o Reaction: Stir the mixture vigorously at room temperature under a positive pressure of
hydrogen (typically atmospheric pressure from a balloon is sufficient).[3][9]

e Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully
consumed.

o Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to
remove the Pd/C catalyst.[3] Caution: The catalyst can be pyrophoric; do not allow the filter
cake to dry completely in the air.

« |solation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine
product, which can be purified further if necessary.

Mandatory Visualizations
Diagram 1: General PROTAC Synthesis Workflow

The following diagram illustrates the logical workflow for using Cbz-NH-PEG1-CH2CH2COOH
to synthesize a PROTAC molecule by sequentially coupling a target protein ligand (Warhead)
and an E3 ligase ligand.
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Caption: Logical workflow for PROTAC synthesis using the bifunctional linker.

Diagram 2: EDC/NHS Coupling Reaction Pathway

This diagram shows the chemical reaction pathway for the activation of the linker's carboxylic
acid and subsequent reaction with an amine.
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Caption: Reaction pathway for EDC/NHS-mediated amide bond formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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